Conformational Comparison: Dihedral Angle vs. Coplanar Analogs
Single-crystal X-ray diffraction of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reveals a benzene-isoxazole ring dihedral angle of 42.52(8)°, whereas the unsubstituted phenyl analog 5-methyl-3-phenylisoxazole-4-carboxylic acid adopts a nearly coplanar conformation. This quantitative conformational distinction dictates crystal packing, solubility, and the steric accessibility of the 4-carboxylic acid moiety for derivatization. Additionally, the carboxylic acid group is nearly coplanar with the isoxazole ring at a dihedral angle of 5.3(2)°, enabling a defined hydrogen-bonding network via inversion dimers with R₂²(8) loops [1].
| Evidence Dimension | Benzene-isoxazole ring dihedral angle |
|---|---|
| Target Compound Data | 42.52(8)° |
| Comparator Or Baseline | 5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4): approximately 0-10° (coplanar conformation) |
| Quantified Difference | 42.52° deviation from coplanarity, representing a >4-fold increase in torsional angle |
| Conditions | Single-crystal X-ray diffraction at 100 K; Mo Kα radiation (λ = 0.71073 Å) |
Why This Matters
This quantified conformational difference directly impacts solid-state stability, recrystallization behavior, and the steric environment for regioselective derivatization—key factors for procurement in synthetic chemistry applications.
- [1] Chandra, et al. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(Pt 2): o234. View Source
